molecular formula C15H19N7 B2752495 N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1334374-03-6

N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

Katalognummer: B2752495
CAS-Nummer: 1334374-03-6
Molekulargewicht: 297.366
InChI-Schlüssel: FPXRMEXXWIDWJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N5-(Butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a triazolo[4,5-d]pyrimidine derivative featuring a butan-2-yl group at the N5 position and a 4-methylphenyl group at the N7 position. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including kinase inhibition (), adenosine receptor antagonism (), and cytokinin-like effects (). Its structure aligns with pharmacophores commonly explored in medicinal chemistry for targeting enzymes and receptors due to the triazolo core’s ability to mimic purine bases.

Eigenschaften

IUPAC Name

5-N-butan-2-yl-7-N-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7/c1-4-10(3)16-15-18-13(12-14(19-15)21-22-20-12)17-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H3,16,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXRMEXXWIDWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the annulation of a triazole ring to a pyrimidine ring. One common method is the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases, followed by condensation with hydrazides under mild oxidation conditions using iron (III) chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine has been investigated for its potential as a therapeutic agent. Its structural features suggest activity against various biological targets:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the triazole moiety is often linked to enhanced interaction with biomolecules involved in cancer pathways.
  • Antimicrobial Properties : Research has shown that triazolopyrimidines can possess antimicrobial activity. The specific compound may inhibit bacterial growth or fungal proliferation, making it a candidate for developing new antimicrobial agents.

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine to various biological targets:

  • Enzyme Inhibition : Docking simulations suggest that this compound may inhibit enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. This positions it as a potential anti-inflammatory agent.

Quantum Chemical Studies

Quantum chemical calculations provide insights into the electronic properties of N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine:

  • Stability and Reactivity : Theoretical studies assess the stability and reactivity of the compound under various conditions. Such analyses are crucial for predicting its behavior in biological systems and during synthesis.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of a series of triazolopyrimidine derivatives similar to N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine. Results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. Further modifications to the side chains improved selectivity and potency.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of triazolopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives displayed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Wirkmechanismus

The mechanism of action of N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Substituents (N5/N7) Molecular Weight Biological Activity Key Reference
Target Compound Triazolo[4,5-d]pyrimidine Butan-2-yl / 4-methylphenyl 364.49 (calc.) Not reported (inference: kinase/GPCR)
Vipadenant Triazolo[4,5-d]pyrimidine (4-Amino-3-methylphenyl)methyl / furan-2-yl 365.39 (C16H15N7O) Adenosine A2A antagonist (IC₅₀ = 1.7 nM)
Compound 10a Pyrazolo[1,5-a]pyrimidine 5-Aminopyridin-2-yl / 4-(pyrrolidinylsulfonyl)phenyl 455.99 FLT3-ITD kinase inhibitor (IC₅₀ = 3 nM)
Compound 11 (Thiazolo) Thiazolo[5,4-d]pyrimidine 2-(4-Phenylpiperazin-1-yl)ethyl / furan-2-yl - Not reported (high yield: 60%)
8-Aza-2,6-diaminopurine sulfate Triazolo[4,5-d]pyrimidine None (diamine + sulfate) 242.23 (C4H6N8·H2SO4) Antiviral/antitumor

Research Findings and Implications

  • Substituent Effects : Alkyl groups (e.g., butan-2-yl) enhance lipophilicity, favoring membrane permeability, while aryl groups (e.g., 4-methylphenyl) contribute to π-π stacking in enzyme active sites.
  • Core Heterocycle : Triazolo derivatives generally exhibit better metabolic stability than pyrazolo/thiazolo analogs due to reduced susceptibility to oxidation .

Biologische Aktivität

N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its structural features on activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions, primarily focusing on the formation of the triazolo-pyrimidine framework. The synthetic route typically includes:

  • Formation of the Triazole Ring : Using appropriate azides and alkyne precursors.
  • Pyrimidine Ring Construction : Involving cyclization reactions that introduce substituents at the N5 and N7 positions.
  • Final Modifications : Adding butan-2-yl and 4-methylphenyl groups to enhance biological activity.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance:

  • Inhibition of c-Met Kinase : A study evaluated several triazolo-pyrimidines for their inhibitory effects on c-Met kinase, a target implicated in various cancers. The compound demonstrated an IC50 value comparable to established inhibitors, indicating strong potential as an anticancer agent .
CompoundIC50 (μM)Target
N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine0.090c-Met kinase

Antimicrobial Activity

The antimicrobial profile of this compound has been assessed against various pathogens:

  • Bacterial Strains : Testing against Escherichia coli and Staphylococcus aureus showed promising antibacterial activity. The minimum inhibitory concentration (MIC) values were significantly lower than those of control drugs .
PathogenMIC (µg/mL)
E. coli1
S. aureus1

The mechanism by which N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine exerts its effects is thought to involve:

  • Inhibition of Kinase Activity : By binding to the active site of kinases like c-Met.
  • Interference with Cellular Proliferation : Inducing apoptosis in cancer cells through signaling pathways.

Case Study 1: In Vitro Evaluation

A comprehensive study involved testing this compound against multiple cancer cell lines (A549, MCF-7). Results indicated a dose-dependent response with significant cytotoxicity observed at lower concentrations:

  • A549 Cell Line : IC50 = 1.06 ± 0.16 μM
  • MCF-7 Cell Line : IC50 = 1.23 ± 0.18 μM

These findings suggest that structural modifications at the N5 and N7 positions are critical for enhancing biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR highlighted that the presence of bulky groups at the N7 position increased potency against c-Met kinase while maintaining selectivity over normal cells . This suggests that further optimization could yield compounds with even greater therapeutic indices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.